molecular formula C8H4F3NO4 B054900 3-nitro-4-(trifluoromethyl)benzoic Acid CAS No. 116965-16-3

3-nitro-4-(trifluoromethyl)benzoic Acid

Cat. No. B054900
M. Wt: 235.12 g/mol
InChI Key: NIWGMOJIGTUDFT-UHFFFAOYSA-N
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Description

3-Nitro-4-(trifluoromethyl)benzoic acid is a chemical compound that belongs to the class of organic compounds known as benzoic acids. These are compounds containing a benzene ring attached to a carboxylic acid group. The presence of the nitro and trifluoromethyl groups at specific positions on the benzene ring adds unique chemical properties to the molecule, influencing its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes, including nitration, dehydration, amidation, and specific rearrangements, depending on the desired product structure. For instance, the synthesis of 3-Nitro-2-amino-benzoic acid from phthalic anhydride involves a series of reactions yielding a total yield of 19% (L. Fang, 2009).

Molecular Structure Analysis

The molecular and crystal structure of compounds similar to 3-nitro-4-(trifluoromethyl)benzoic acid has been characterized through crystallographic and spectroscopic methods. For example, structural characterization of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid revealed detailed insights into the arrangement of functional groups and their impact on the molecule's geometry (A. Richter et al., 2021).

Scientific Research Applications

  • Crystallographic and Spectroscopic Characterization :

    • Application : Understanding the structural and steric interactions of nitro trifluoromethyl benzoic acid isomers for potential application in crystallography and materials science (Diehl III, Je, & Tanski, 2019).
  • Degradation and Stability Study in Nitisinone :

    • Application : Investigating the stability and degradation pathways of nitisinone, where 3-nitro-4-(trifluoromethyl)benzoic Acid appears as a by-product. This is crucial for understanding the medicinal implications and environmental impact of this compound (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
  • Antitubercular Precursor Synthesis :

  • Sensitizing Luminescence in Eu(III) and Tb(III) :

    • Application : Used in evaluating thiophenyl-derivatized nitrobenzoic acid ligands as possible sensitizers for Eu(III) and Tb(III) luminescence. This has implications in the development of luminescent materials and sensors (Viswanathan & Bettencourt-Dias, 2006).
  • Influence on Luminescent Properties of Lanthanide Coordination Compounds :

    • Application : Testing the influence of substituents on the photophysical properties of lanthanide coordination compounds, where 3-nitro-4-benzyloxy benzoic acid derivatives are used as ligands. This is significant for the development of luminescent materials and understanding electron transfer mechanisms (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
  • Spectroscopic Analysis and Molecular Characterization :

    • Application : Utilizing 3-nitro-4-(trifluoromethyl)benzoic Acid for spectroscopic analysis to understand the vibrational, structural, and electronic properties of related compounds. This is critical in chemical characterization and development of materials with specific optical properties (Samsonowicz, Świsłocka, Regulska, & Lewandowski, 2007).

Safety And Hazards

3-Nitro-4-(trifluoromethyl)benzoic Acid is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Sens. 1, indicating that it is harmful if swallowed, causes serious eye irritation, and may cause an allergic skin reaction . Precautionary measures include wearing protective gloves, avoiding ingestion and inhalation, and washing with plenty of water in case of skin contact .

properties

IUPAC Name

3-nitro-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4/c9-8(10,11)5-2-1-4(7(13)14)3-6(5)12(15)16/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWGMOJIGTUDFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381232
Record name 3-nitro-4-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-4-(trifluoromethyl)benzoic Acid

CAS RN

116965-16-3
Record name 3-nitro-4-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Nitro-4-(trifluoromethyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a rapidly stirred mixture of 1.00 g (4.88 mmol) of 2-nitro-4-methylbenzotrifluoride (from Step A), 236 mg (0.732 mmol) of tetra-n-butylammonium bromide, 51 mg (0.244 mmol) of ruthenium trichloride hydrate, and 2 mL of 1,2-dichloroethane were added five 5.8 -mL (approximately 22 mmol) portions of 13% sodium hypochlorite solution (aqueous, approx. 3.8M) while monitoring and adjusting the pH. With each addition of sodium hypochlorite solution, 5N NaOH was added as necessary to maintain the pH between 8.5 and 10.5, and the next portion of sodium hypochlorite was added only when the pH was stable for about 5 minutes. The entire addition required approximately 2 hours, and the final pH was 10.3. After being stirred overnight at 45° C., the 2-phase mixture was cooled and separated. The aqueous phase was acidified to pH 3 by addition of 20% sulfuric acid and extracted 3× with ethyl acetate. The combined organic extracts were washed with H2O (3×), then with brine, and dried over anhydrous Na2SO4. The residue obtained upon concentration was taken up in 5% NaHCO3 (aqueous) adjusted to pH 9 with 5% NaOH. The aqueous phase was washed twice with methylene chloride and then with ether. Next, the water phase was acidified with 20% sulfuric acid and extracted with ethyl acetate as above to yield 563 mg (49%) of the title compound as an off-white solid, mp 156°-158° C.; TLC in 1:1 hexane-EtOAc (at origin); mass spectrum (EI) m/e 235 (M+). 200 MHz 1H NMR (CD3OD) δ7.87 (d, J=8 Hz, 1H), 8.31 (d, J=8 Hz, 1H), 8.45 (s, 1H).
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49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MJ DeGrazia - 2008 - search.proquest.com
Fluorescent derivatives of biologically active molecules are essential tools for studying molecular interactions at the cellular level. Fluorescent tags and/or labels have been used to …
Number of citations: 2 search.proquest.com

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